

Spectral properties of 3-Amino-9-ethylcarbazole hydrochloride (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Amino-9-ethylcarbazole hydrochloride
Cat. No.:	B1211345

[Get Quote](#)

Spectral Properties of 3-Amino-9-ethylcarbazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of **3-Amino-9-ethylcarbazole hydrochloride** (AEC hydrochloride), a compound of significant interest in diagnostics and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application.

Chemical Structure and Overview

3-Amino-9-ethylcarbazole (AEC) is a tricyclic aromatic amine. In its hydrochloride form, the amino group is protonated, which can influence its spectral and physical properties. The structural formula is $C_{14}H_{14}N_2 \cdot HCl$, and its molecular weight is 246.74 g/mol. AEC is widely utilized as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC), where its reaction with horseradish peroxidase (HRP) yields a distinct red, insoluble product.

Figure 1: Chemical Structure of **3-Amino-9-ethylcarbazole Hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The data presented here is based on spectra of the free base, 3-Amino-9-ethylcarbazole, as comprehensive data for the hydrochloride salt is not readily available in published literature. The protonation of the amino group in the hydrochloride salt is expected to primarily affect the chemical shift and appearance of the N-H protons and adjacent aromatic protons.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of 3-Amino-9-ethylcarbazole is typically run in a deuterated solvent such as DMSO-d₆. The spectrum will exhibit distinct signals corresponding to the ethyl group protons, the aromatic protons on the carbazole rings, and the amine protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Provisional Assignment
~8.10 - 7.20	Multiplet	7H	Ar-H
~4.30	Quartet	2H	N-CH ₂ -CH ₃
~1.35	Triplet	3H	N-CH ₂ -CH ₃
~5.0 (broad)	Singlet	2H	-NH ₂

Note: For the hydrochloride salt, the -NH₃⁺ protons would likely appear as a broader singlet further downfield, and adjacent aromatic protons may experience a slight downfield shift.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum, often recorded in CDCl₃, provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Provisional Carbon Assignment
~145 - 105	Aromatic Carbons (C-Ar)
~37	N-CH ₂
~14	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid **3-Amino-9-ethylcarbazole hydrochloride** is typically obtained using a KBr pellet or Attenuated Total Reflectance (ATR).[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3400 - 3200	Strong, Broad	N-H (Amine)	Symmetric & Asymmetric Stretch
~3050	Medium	C-H (Aromatic)	Stretch
2975 - 2850	Medium	C-H (Aliphatic)	Stretch
~2700 - 2400	Broad	N-H (Ammonium Salt)	Stretch
1620 - 1580	Strong	N-H	Bend
1600 - 1450	Medium-Strong	C=C (Aromatic)	Ring Stretch
1340 - 1250	Strong	C-N	Stretch

Note: The presence of a broad absorption band in the 2700-2400 cm⁻¹ region is characteristic of the N-H⁺ stretching in an amine hydrochloride salt.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 3-Amino-9-ethylcarbazole (free base) results in a molecular ion peak and several characteristic fragment ions.

m/z Ratio	Relative Intensity	Proposed Fragment
210	High	$[M]^+$ (Molecular Ion)
195	High	$[M - CH_3]^+$
181	Medium	$[M - C_2H_5]^+$ or $[M - NH_2 - CH_3]^+$
118	Low	Further fragmentation

Data sourced from PubChem GC-MS records for the free base.[\[1\]](#) The fragmentation pattern is consistent with the loss of the ethyl group and subsequent rearrangements of the carbazole core.

Experimental Protocols

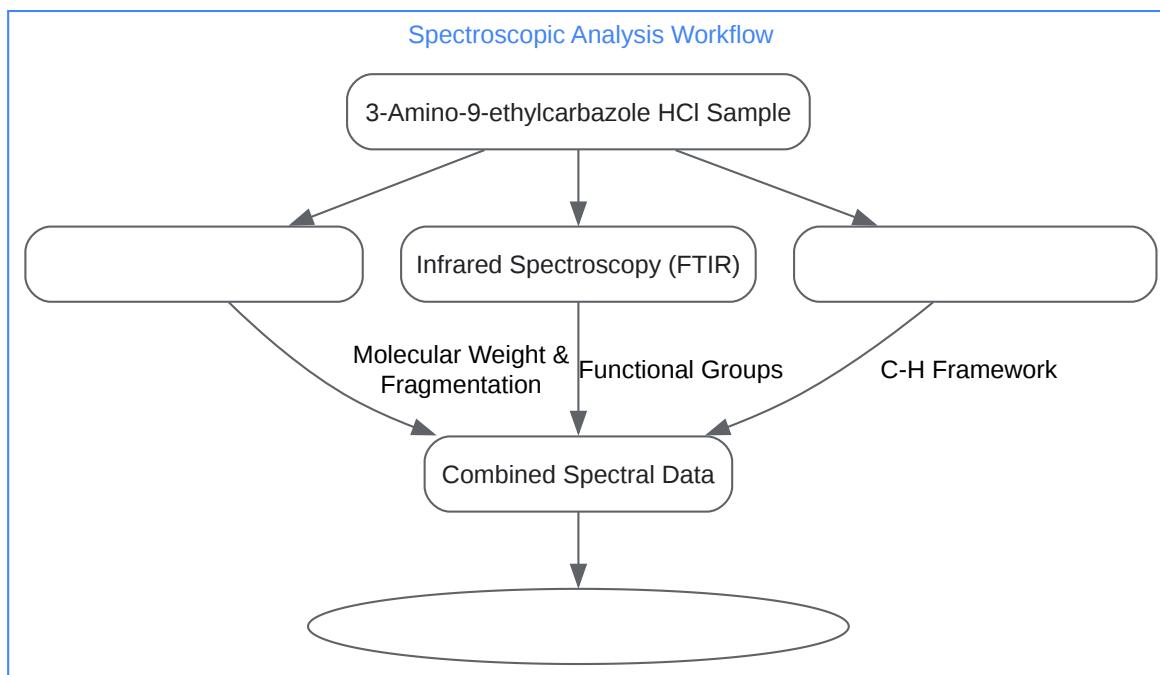
The following are generalized protocols for the acquisition of spectral data for a solid sample like **3-Amino-9-ethylcarbazole hydrochloride**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) may be required. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Acquisition:
 - Tune and shim the instrument to the specific sample.
 - For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, use proton decoupling and a longer acquisition time due to the low natural abundance of ¹³C.

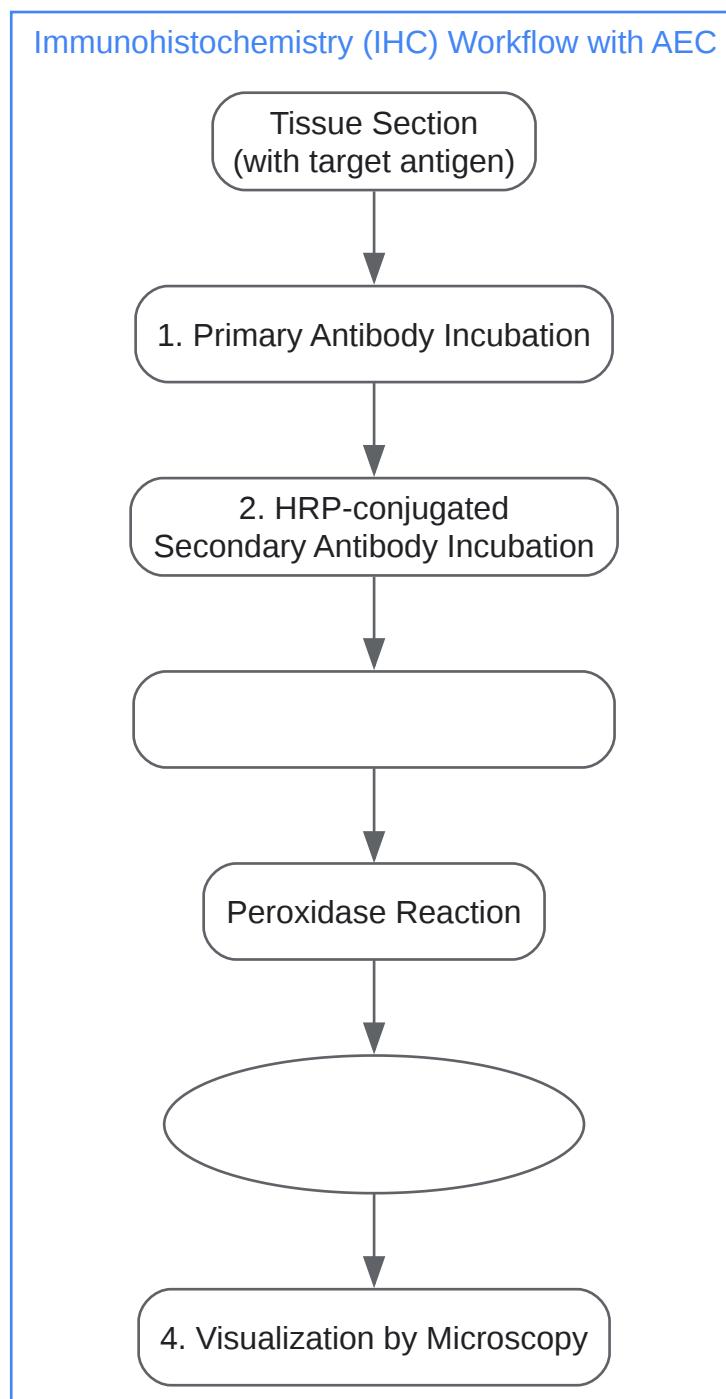
- Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

ATR-FTIR Spectroscopy Protocol


- Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
- Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
 - Collect the sample spectrum over a standard range (e.g., 4000-400 cm^{-1}). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

- Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples. The sample is heated to ensure volatilization.
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.


Logical and Experimental Workflows

The following diagrams illustrate the logical flow of spectral analysis for structural elucidation and a common experimental workflow for 3-Amino-9-ethylcarbazole.

[Click to download full resolution via product page](#)

Figure 2: Workflow for Spectroscopic Characterization.

[Click to download full resolution via product page](#)

Figure 3: AEC Application in Immunohistochemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-9-ethylcarbazole | C14H14N2 | CID 8588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral properties of 3-Amino-9-ethylcarbazole hydrochloride (NMR, IR, Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211345#spectral-properties-of-3-amino-9-ethylcarbazole-hydrochloride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com